molecular formula C14H22BrN3O2 B2877286 tert-butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate CAS No. 877401-26-8

tert-butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate

Cat. No.: B2877286
CAS No.: 877401-26-8
M. Wt: 344.253
InChI Key: CPQOXXUFBKSPFB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 4-[(4-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrN3O2/c1-14(2,3)20-13(19)17-6-4-11(5-7-17)9-18-10-12(15)8-16-18/h8,10-11H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQOXXUFBKSPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material . The hydroxyl group is first converted to a leaving group, such as a mesylate, which is then substituted with a 4-bromo-1H-pyrazole moiety under basic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent quality .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate
  • Molecular Formula : C₁₄H₂₂BrN₃O₂
  • Molecular Weight : 344.25 g/mol
  • CAS RN : 877401-26-8 .
  • Structure : Features a piperidine ring with a tert-butyl carbamate (Boc) group at position 1 and a 4-bromo-pyrazole substituent linked via a methylene (–CH₂–) group at position 4 .

Key Properties :

  • Synthetic Utility : The bromine atom at the pyrazole 4-position enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it a valuable intermediate in medicinal chemistry .

Comparison with Structurally Similar Compounds

tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate

  • CAS RN : 877399-50-3
  • Molecular Formula : C₁₃H₂₀BrN₃O₂
  • Molecular Weight : 330.23 g/mol .
  • Key Difference : Lacks the methylene bridge between the piperidine and pyrazole moieties.
  • Applications: Market reports highlight its use in kinase inhibitor synthesis .

tert-Butyl 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate

  • CAS RN : 1092500-89-4
  • Molecular Formula : C₁₄H₂₂BrN₃O₂
  • Molecular Weight : 344.25 g/mol .
  • Key Difference : A methyl group at the pyrazole 3-position introduces steric and electronic effects.
  • Impact :
    • Steric Effects : The methyl group may hinder access to the bromine atom, reducing reactivity in coupling reactions compared to the target compound .
    • Thermal Stability : Increased molecular symmetry could improve crystallinity.

tert-Butyl 4-(4-Amino-1H-pyrazol-1-yl)piperidine-1-carboxylate

  • CAS RN : 877399-73-0
  • Molecular Formula : C₁₃H₂₁N₅O₂
  • Key Difference: Substitution of bromine with an amino (–NH₂) group.
  • Impact: Reactivity: The amino group enables conjugation or amide bond formation, shifting utility toward peptidomimetic drug design . Solubility: Increased polarity enhances aqueous solubility compared to brominated analogs.

Structural and Functional Analysis

Substituent Effects on Reactivity

Compound Substituent Key Reactivity
Target Compound 4-Bromo-pyrazole (+CH₂–) Suzuki coupling, halogen exchange
CAS 877399-50-3 4-Bromo-pyrazole Nucleophilic substitution
CAS 1092500-89-4 4-Bromo-3-methyl-pyrazole Reduced coupling efficiency
CAS 877399-73-0 4-Amino-pyrazole Amide/urea formation

Physicochemical Properties

Property Target Compound CAS 877399-50-3 CAS 1092500-89-4
Molecular Weight (g/mol) 344.25 330.23 344.25
Melting Point (°C) Not reported 79 Not reported
Solubility Low (non-polar) Moderate Low

Biological Activity

tert-butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate (CAS No. 877401-26-8) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure

The molecular formula of this compound is C14H22BrN3O2, with a molecular weight of 330.22 g/mol. The compound features a piperidine ring substituted with a bromo-pyrazole moiety, which is key to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing pyrazole rings have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BHeLa20Cell cycle arrest
tert-butyl 4-(4-bromo-pyrazol-1H-pyrazolyl)methyl]piperidineA549TBDTBD

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The bromo-pyrazole moiety may interact with specific enzymes involved in cancer cell metabolism.
  • Cell Cycle Disruption : Similar compounds have been shown to induce G2/M phase arrest, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives of piperidine-based compounds, including this compound. These derivatives were tested for their cytotoxic effects on various cancer cell lines and showed promising results in preclinical models.

Example Case Study Findings:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperidine derivatives and evaluated their anticancer activity against the MCF-7 breast cancer cell line. The study found that modifications at the piperidine nitrogen significantly enhanced cytotoxicity, suggesting that structural optimization could lead to more potent compounds.

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